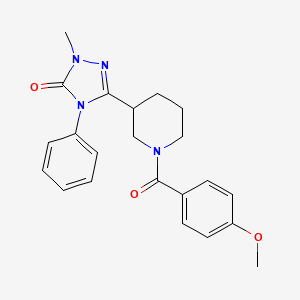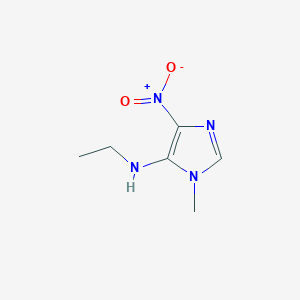![molecular formula C28H25N3O4S2 B11187892 {(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone](/img/structure/B11187892.png)
{(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including imino, methoxy, and nitrophenyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of {(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imino group: This can be achieved through the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.
Introduction of the methoxy group: This step may involve methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Construction of the dithioloquinoline core: This complex ring system can be synthesized through cyclization reactions involving sulfur-containing reagents.
Attachment of the nitrophenyl group: This step can be accomplished through electrophilic aromatic substitution reactions using nitrobenzene derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
{(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, potentially altering the compound’s properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
{(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical interactions.
Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: This can lead to inhibition or activation of specific biochemical pathways.
Modulation of gene expression: The compound may influence the expression of certain genes, leading to changes in cellular function.
Interaction with cellular membranes: This can affect membrane fluidity and permeability, impacting cellular processes.
Comparison with Similar Compounds
Similar compounds to {(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone include:
Properties
Molecular Formula |
C28H25N3O4S2 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[1-(3-methoxyphenyl)imino-4,4,7,8-tetramethyldithiolo[3,4-c]quinolin-5-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C28H25N3O4S2/c1-16-12-22-23(13-17(16)2)30(27(32)18-8-6-10-20(14-18)31(33)34)28(3,4)25-24(22)26(37-36-25)29-19-9-7-11-21(15-19)35-5/h6-15H,1-5H3 |
InChI Key |
GHDLPBKSPLHVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=NC4=CC(=CC=C4)OC)SS3)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-5-pentyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B11187822.png)
![2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid](/img/structure/B11187828.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B11187829.png)
![N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide](/img/structure/B11187843.png)
![Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11187854.png)


![3-(4-chlorophenyl)-7-cyclopropyl-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11187872.png)
![(3E)-1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11187876.png)
![9-(5-chloro-2-fluorophenyl)-4-(2-methoxyethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11187877.png)
![N-{2-[1-(diethylamino)-3-phenylprop-2-yn-1-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11187884.png)
![2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11187886.png)
![9-[4-(benzyloxy)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11187890.png)
![2-Chloro-1',5'-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11187896.png)
